molecular formula C11H15NO2S B13023080 6-(tert-Butylthio)-2-methylnicotinic acid

6-(tert-Butylthio)-2-methylnicotinic acid

Cat. No.: B13023080
M. Wt: 225.31 g/mol
InChI Key: HFEXEJLMBVOSII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(tert-Butylthio)-2-methylnicotinic acid is an organic compound that belongs to the class of nicotinic acids This compound features a tert-butylthio group attached to the sixth position of the nicotinic acid ring and a methyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(tert-Butylthio)-2-methylnicotinic acid typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available nicotinic acid derivatives.

    Thioether Formation: The tert-butylthio group is introduced via a nucleophilic substitution reaction. This can be achieved by reacting a suitable nicotinic acid derivative with tert-butylthiol in the presence of a base such as sodium hydride.

    Methylation: The methyl group is introduced at the second position using a methylating agent like methyl iodide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(tert-Butylthio)-2-methylnicotinic acid can undergo various chemical reactions, including:

    Oxidation: The tert-butylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methyl group can be substituted with other functional groups through electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles like alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted nicotinic acid derivatives.

Scientific Research Applications

6-(tert-Butylthio)-2-methylnicotinic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active nicotinic acid derivatives.

    Industry: Used in the development of new materials and catalysts due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-(tert-Butylthio)-2-methylnicotinic acid involves its interaction with specific molecular targets. In biological systems, it may act on nicotinic acid receptors, influencing pathways related to lipid metabolism and inflammation. The tert-butylthio group can enhance the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

    Nicotinic Acid: The parent compound, lacking the tert-butylthio and methyl groups.

    6-Methylnicotinic Acid: Similar structure but without the tert-butylthio group.

    2-Methylnicotinic Acid: Lacks the tert-butylthio group at the sixth position.

Uniqueness

6-(tert-Butylthio)-2-methylnicotinic acid is unique due to the presence of both the tert-butylthio and methyl groups, which confer distinct chemical and biological properties. These modifications can enhance its stability, reactivity, and specificity in various applications compared to its simpler analogs.

Properties

Molecular Formula

C11H15NO2S

Molecular Weight

225.31 g/mol

IUPAC Name

6-tert-butylsulfanyl-2-methylpyridine-3-carboxylic acid

InChI

InChI=1S/C11H15NO2S/c1-7-8(10(13)14)5-6-9(12-7)15-11(2,3)4/h5-6H,1-4H3,(H,13,14)

InChI Key

HFEXEJLMBVOSII-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)SC(C)(C)C)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.